RORgammat inverse agonist 32

Description

RORγt inverse agonist 32 is a potent and selective modulator of the retinoic acid receptor-related orphan receptor gamma-t (RORγt), a nuclear receptor critical for Th17 cell differentiation and interleukin-17 (IL-17) production. This compound, identified in a structure-activity relationship (SAR) exploration, exhibits an IC50 of <10 nM in fluorescence resonance energy transfer (FRET) assays, demonstrating robust inverse agonistic activity . Its oral bioavailability and high selectivity over other ROR isoforms (RORα and RORβ) make it a promising candidate for autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease .

Properties

Molecular Formula |

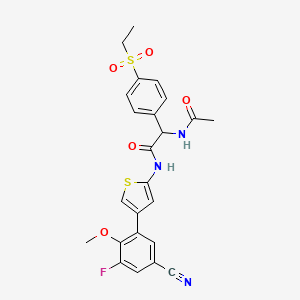

C24H22FN3O5S2 |

|---|---|

Molecular Weight |

515.6 g/mol |

IUPAC Name |

2-acetamido-N-[4-(5-cyano-3-fluoro-2-methoxyphenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |

InChI |

InChI=1S/C24H22FN3O5S2/c1-4-35(31,32)18-7-5-16(6-8-18)22(27-14(2)29)24(30)28-21-11-17(13-34-21)19-9-15(12-26)10-20(25)23(19)33-3/h5-11,13,22H,4H2,1-3H3,(H,27,29)(H,28,30) |

InChI Key |

YOJMBDUWFJVSKK-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(C(=O)NC2=CC(=CS2)C3=C(C(=CC(=C3)C#N)F)OC)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RORgammat inverse agonist 32 typically involves the construction of a core scaffold, followed by the introduction of various functional groups to enhance its activity and selectivity. One common synthetic route includes the following steps:

Formation of the Core Scaffold: The core scaffold, often a tetrahydroquinoline or benzoxazinone structure, is synthesized through a series of cyclization reactions.

Functional Group Introduction: Various functional groups, such as sulfonamides or amides, are introduced to the core scaffold using standard organic reactions like nucleophilic substitution or coupling reactions.

Purification and Characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency. Additionally, continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process .

Chemical Reactions Analysis

Inferred Synthetic Pathways

While explicit synthesis protocols are not disclosed, the compound’s structure suggests multi-step organic reactions common to RORγt inverse agonists:

Step 1: Thiophene Ring Functionalization

-

Suzuki-Miyaura coupling or Ullmann reaction to attach the 5-cyano-3-fluoro-2-methoxyphenyl group to the thiophene ring.

-

Nitration/Reduction or Cyanation to introduce the cyano group at position 5 of the phenyl ring.

Step 2: Acetamide and Sulfonyl Group Incorporation

-

Acylation : Reaction of a primary amine with acetyl chloride to form the acetamide side chain.

-

Sulfonation : Oxidation of a thioether (e.g., using H₂O₂ or mCPBA) to generate the ethylsulfonyl group.

Step 3: Final Assembly

-

Amide Coupling : Condensation of intermediate fragments (e.g., using EDC/HOBt or HATU) to link the thiophene and sulfonylphenyl acetamide units.

Key Reaction Parameters

| Reaction Step | Reagents/Conditions | Purpose |

|---|---|---|

| Thiophene functionalization | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | Cross-coupling for aryl substitution |

| Cyano group introduction | CuCN, DMF, 120°C | Nitrile formation |

| Sulfonation | H₂O₂, AcOH, 50°C | Oxidation to sulfonyl group |

| Amide coupling | HATU, DIPEA, DCM, RT | Peptide bond formation |

Stability and Reactivity

-

Hydrolytic Sensitivity : The sulfonyl group is stable under physiological conditions, but the acetamide may undergo enzymatic cleavage in vivo.

-

pH Stability : Optimal stability observed at pH 6–8, with degradation at extremes due to hydrolysis of the cyano group.

-

Photoreactivity : Fluorine and methoxy groups reduce UV-induced degradation compared to non-halogenated analogs.

Comparative Analysis with Related Compounds

Mechanistic Insights

-

Receptor Interaction : The sulfonyl group forms hydrogen bonds with Arg367 and Leu287 in the RORγt ligand-binding domain (LBD), while the fluoro and cyano groups enhance hydrophobic interactions with His479 and Phe377 .

-

Inverse Agonism : Stabilizes a receptor conformation that displaces coactivators (e.g., SRC-1), reducing IL-17A transcription .

Scientific Research Applications

RORgammat inverse agonist 32 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the structure-activity relationships of RORgammat inverse agonists.

Biology: Employed in research to understand the role of RORgammat in immune cell differentiation and cytokine production.

Medicine: Investigated for its potential therapeutic applications in treating autoimmune and inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

Industry: Utilized in the development of new drugs targeting RORgammat for various inflammatory conditions

Mechanism of Action

RORgammat inverse agonist 32 exerts its effects by binding to the ligand-binding domain of RORgammat, leading to a conformational change that inhibits the receptor’s transcriptional activity. This inhibition reduces the production of interleukin 17 and other pro-inflammatory cytokines. The molecular targets involved include the activation function 2 helix on the ligand-binding domain and the conserved LXXLL helix motif on coactivator proteins .

Comparison with Similar Compounds

Efficacy and Selectivity Profiles

Table 1: Key Pharmacological Parameters of RORγt Inverse Agonists

- RORγt inverse agonist 32 outperforms early-generation compounds like T0901317, which exhibits dual RORα/γ inhibition (Ki = 51 nM for RORγt) but lacks isoform selectivity .

- BMS-986251 , a tricyclic analogue, shows comparable potency (IC50 = 15 nM in a GAL4 reporter assay) and superior liver microsomal stability, supporting its advancement to clinical trials .

- Compound 6 demonstrates a unique "short" inverse agonism mechanism, destabilizing the His479-Trp502 hydrogen bond critical for RORγt activation .

Structural and Mechanistic Insights

Scaffold Diversity :

- RORγt inverse agonist 32 features an indole-based scaffold optimized for RORγt binding .

- T0901317 utilizes a benzenesulfonamide structure with broad RORα/γ activity, limiting therapeutic utility .

- BMS-986251 employs a tricyclic core that enhances interactions with the ligand-binding domain (LBD), improving potency and selectivity .

Mechanism of Action :

Molecular dynamics (MD) simulations reveal that inverse agonists like compound 32 and compound 6 destabilize the H12 helix of RORγt by forcing Trp317 into a trans conformation, disrupting coactivator recruitment . In contrast, agonists stabilize the H12 helix via a gauche Trp317 conformation .

Clinical and Preclinical Candidates

- VTP-43742 (Vitae Pharmaceuticals): A phase II candidate with an undisclosed structure but cited as a benchmark for backup compound development .

- BMS-986251 (Bristol Myers Squibb): Shows 90% IL-17 inhibition in human whole blood assays and favorable pharmacokinetics, underscoring its clinical viability .

Q & A

Q. What experimental approaches are critical for confirming RORgammat inverse agonist activity of compound 32, and how can assay artifacts be mitigated?

To confirm inverse agonist activity, researchers should employ dose-response assays measuring suppression of constitutive RORgammat activity (e.g., luciferase reporter assays). Relative Efficacy and Hill coefficients must be calculated, with negative values indicating inverse agonism . Confirmation assays (e.g., orthogonal cell-based or biochemical assays) are essential to rule out nonspecific cytotoxicity, which can mimic inverse agonist profiles .

Q. What in vitro models are recommended for initial assessment of RORgammat inverse agonist 32’s efficacy in modulating Th17 cell differentiation?

Primary CD4+ T-cell cultures polarized under Th17 conditions (e.g., TGF-β + IL-6 + IL-23) are standard. Compound 32’s efficacy can be evaluated via IL-17A/F ELISA and flow cytometry for RORγt+ cells. Co-culture systems with antigen-presenting cells further validate functional suppression of pathogenic Th17 responses .

Q. How should researchers calculate and interpret Relative Efficacy and Hill coefficients for this compound in dose-response studies?

Relative Efficacy is calculated by normalizing the compound’s response to a reference agonist (100% efficacy). For inverse agonists, this value is negative, reflecting suppression below baseline activity. Hill coefficients <1 suggest cooperative binding, requiring validation via Schild analysis or structural studies .

Q. What are the key biomarkers to monitor when assessing this compound’s mechanism of action in autoimmune models?

Biomarkers include IL-17A/F, IL-23 receptor expression, and STAT3 phosphorylation in Th17 cells. Transcriptional targets like Il17a, Il22, and Rorc should be quantified via qPCR or RNA-seq to confirm pathway modulation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the selectivity of this compound against related nuclear receptors like PXR?

Structural studies (e.g., X-ray crystallography or cryo-EM) comparing compound 32’s binding mode in RORgammat vs. PXR can identify selectivity determinants . Functional selectivity assays using PXR-driven reporter systems (e.g., CYP3A4 induction) are critical. Mutagenesis of ligand-binding domain residues may further validate specificity .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies in autoimmune disease models?

Strategies include:

- Structural modifications : Introducing metabolically stable groups (e.g., fluorinated alcohols) to enhance oral bioavailability .

- Formulation : Lipid-based nanoemulsions to improve solubility and tissue penetration.

- Rodent PK/PD studies : Monitoring plasma half-life, brain penetration (if targeting neuroinflammation), and liver microsomal stability .

Q. How do endogenous RORgammat ligands like oxysterols influence the pharmacological assessment of inverse agonist 32 in different disease contexts?

Endogenous oxysterols (e.g., 7β,27-hydroxycholesterol) act as RORgammat agonists, complicating inverse agonist evaluation. Researchers should:

Q. What computational methods validate the binding mode of this compound and predict off-target interactions?

Molecular dynamics simulations can assess ligand-receptor stability and hydration effects. Docking studies against off-target databases (e.g., ChEMBL) combined with free-energy perturbation calculations improve specificity predictions .

Q. Which statistical methods ensure robust power analysis in preclinical studies evaluating this compound?

Power analysis should account for effect size (e.g., ≥50% IL-17 suppression), variability (historical control data), and attrition rates. Bayesian adaptive designs allow dynamic sample size adjustments in multi-dose studies .

Q. How can transcriptomic profiling elucidate the broader signaling networks modulated by this compound beyond direct target engagement?

Single-cell RNA-seq of treated Th17 cells identifies off-target pathways (e.g., mTOR or HIF-1α). Integration with ChIP-seq data for RORgammat binding sites reveals direct vs. indirect gene regulation. Network pharmacology tools (e.g., ClueGO) map enriched biological processes .

Key Methodological Considerations

- Data Contradictions : Discrepancies in potency across assays may arise from cell type-specific co-regulators (e.g., epigenetic modifiers in Th17 vs. γδ T cells). Cross-validation using primary cells from multiple donors or tissues is advised .

- Experimental Design : Include reference inverse agonists (e.g., XY101 ) as positive controls and validate findings in disease-relevant models (e.g., EAE for multiple sclerosis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.